2-Chloro-5,6,7,8-tetrahydropteridine
Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
2-Chloro-5,6,7,8-tetrahydropteridine and its derivatives have been extensively studied for their synthesis and chemical properties. One study focused on synthesizing 2-amino-4-hydroxy-5,6-dimethyl-5,6,7,8-tetrahydropteridine, which serves as a model compound for studying chemical and enzymatic reactions related to 5-methyl tetrahydrofolate (Whiteley, Drais, & Huennekens, 1969). Furthermore, the synthesis of tetrahydropteridine enzymatic cofactors and inhibitors, via reduction of aromatic precursors, highlights the compound's importance in biochemical research (Martinelli & Chaykovsky, 1980).
Electrochemical Studies
Electrochemical oxidation studies of tetrahydropteridine derivatives, including those similar to this compound, have been conducted. These studies are crucial for understanding the electrochemical behavior and potential applications of these compounds in various fields (Pradáč et al., 1976).
Biochemical and Pharmacological Research
This compound and its analogs have been investigated for their biochemical roles and potential pharmacological applications. For example, research on the oxidation of tetrahydropteridines by horseradish peroxidase/H2O2 has provided insights into enzymatic processes and the development of specific substrates for dihydropteridine reductase (Armarego, Ohnishi, & Taguchi, 1986).
Photoreaction Studies
Studies involving light-induced electron-transfer reactions between chlorophyll and hydrogenated pteridine derivatives, including compounds structurally related to this compound, have provided insights into photosynthetic processes and the potential for novel photoreaction applications (Bobst, 1971).
Crystal Structure Analysis
Crystal structure analysis of tetrahydropteridine derivatives has contributed to a better understanding of their molecular configurations, which is vital for their application in scientific research (Bieri & Viscontini, 1977).
Redox Chemistry
The redox chemistry of reducedpterin species, closely related to this compound, has been explored to understand their electrochemical properties. This research is significant for potential applications in electrochemical sensors and redox biology (Raghavan & Dryhurst, 1981).
Radical Formation and Characterization
The formation and characterization of cationic tetrahydropterin radicals, which are structurally similar to this compound, have been investigated. This research aids in understanding radical chemistry and its implications in biological systems (Westerling, Mager, & Berends, 1977).
Synthesis and Characterization of Pyridine Derivatives
Research on the synthesis and characterization of pyridine derivatives, including tetrahydropyridines which are structurally related to this compound, has potential applications in medicinal chemistry and drug development (Lasne et al., 1985).
Anti-inflammatory and Antimicrobial Activities
The anti-inflammatory and antimicrobial properties of certain tetrahydropteridine derivatives have been explored, indicating potential therapeutic applications in treating infections and inflammation (Yu et al., 2020).
Development of Novel Therapeutics
The exploration of tetrahydropteridines in the development of novel therapeutics, including antimalarial drugs, showcases their potential in addressing global health challenges (Ommeh et al., 2004).
Properties
IUPAC Name |
2-chloro-5,6,7,8-tetrahydropteridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN4/c7-6-10-3-4-5(11-6)9-2-1-8-4/h3,8H,1-2H2,(H,9,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWLUIZIVRIGGSZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=NC(=NC=C2N1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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